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Compound of Interest

Compound Name: DNA31

Cat. No.: B15588516 Get Quote

A notable ambiguity exists in scientific literature and databases regarding the term "DNA31."

Primarily, it refers to the prestigious 31st International Conference on DNA Computing and

Molecular Programming. However, the designation "dmDNA31" has been assigned to a

specific and potent antibiotic molecule. This guide provides an in-depth technical overview of

both interpretations to serve as a comprehensive resource for researchers, scientists, and

professionals in drug development.

This document is segmented into two parts. The first and most extensive part is dedicated to

the dmDNA31 molecule, a rifamycin analog with significant therapeutic potential, covering its

discovery, quantitative data, experimental protocols, and mechanism of action. The second part

clarifies the context of DNA31 as a leading conference in the field of DNA nanotechnology and

molecular computing.

Part 1: The dmDNA31 Molecule: A Novel Antibiotic
Payload
Discovery and Strategic Application
dmDNA31, with the chemical name 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin,

is a semi-synthetic antibiotic derived from the rifamycin class and is an analog of rifalazil.[1][2]

Its principal role in modern therapeutic development is as a cytotoxic payload in Antibody-

Antibiotic Conjugates (AACs). These sophisticated biopharmaceuticals are engineered for the

targeted eradication of pathogenic bacteria, showing particular promise against intracellular

pathogens such as the methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
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The innovation behind dmDNA31-based AACs lies in their precision. By attaching the highly

potent dmDNA31 to a monoclonal antibody that specifically recognizes a bacterial surface

antigen, like the wall teichoic acid of S. aureus, the antibiotic can be delivered directly to the

bacteria.[3][5] This targeted delivery mechanism is a promising strategy to overcome antibiotic

resistance, enhance efficacy, and minimize off-target effects and systemic toxicity.

Quantitative Data Summary
The following tables provide a consolidated view of the in vitro efficacy and pharmacokinetic

parameters of dmDNA31, primarily in the context of its use in an AAC.

Table 1: In Vitro Efficacy of dmDNA31

Parameter Value Target Organism Reference

Minimum Inhibitory

Concentration (MIC)
<10 nM

Methicillin-resistant S.

aureus (MRSA)
[3][6]

Table 2: Pharmacokinetic Profile of Antibody-Conjugated dmDNA31 (ac-dmDNA31) in Murine

Models

Administered
Dose (mg/kg)

Clearance
(mL/day/kg)

Terminal Half-
life (t½λz)
(days)

Volume of
Distribution at
Steady State
(Vss) (mL/kg)

Reference

5 18.9 3.82 97.1 [3][7]

25 21.8 3.89 109 [3][7]

50 20.5 3.88 101 [3][7]

Table 3: Pharmacokinetics of Unconjugated dmDNA31 in Murine Models Following AAC

Administration
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AAC Dose (mg/kg)
Maximum
Concentration
(Cmax) (nM)

Time to Cmax
(Tmax) (days)

Reference

5 0.44 1.00 [8]

25 1.25 1.00 [8]

50 1.41 1.00 [8]

Experimental Protocols
While a precise, publicly available step-by-step synthesis protocol for dmDNA31 is proprietary,

a general methodology can be inferred from the synthesis of related rifalazil analogs. The

process typically commences with Rifamycin S as the starting material.

Illustrative General Synthesis of Rifalazil Analogs:

Phenazine Ring Formation: Rifamycin S is reacted with a selected primary amine in a

suitable solvent, such as tetrahydrofuran (THF), often in the presence of an oxidizing agent

like manganese dioxide. This reaction constructs the phenazinic core of the molecule.

Benzoxazine Ring Annulation: The intermediate from the previous step is then reacted with a

substituted aminophenol. This reaction, typically conducted in a polar aprotic solvent like

dimethylformamide (DMF), forms the characteristic benzoxazine ring.

Purification: The final product is isolated and purified from the reaction mixture using

standard chromatographic techniques, for instance, column chromatography on a silica gel

stationary phase.

Preparation of Bacterial Inoculum: The target bacterial strain, such as MRSA, is cultured in a

suitable growth medium (e.g., Mueller-Hinton broth) until it reaches the mid-logarithmic

phase of growth.

Drug Dilution Series: A stock solution of dmDNA31 is prepared and serially diluted across a

96-well microtiter plate using the growth medium to create a gradient of drug concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/figure/Non-compartmental-PK-parameters-of-unconjugated-dmDNA31-following-a-single-IV_tbl1_308491064
https://www.researchgate.net/figure/Non-compartmental-PK-parameters-of-unconjugated-dmDNA31-following-a-single-IV_tbl1_308491064
https://www.researchgate.net/figure/Non-compartmental-PK-parameters-of-unconjugated-dmDNA31-following-a-single-IV_tbl1_308491064
https://www.benchchem.com/product/b15588516?utm_src=pdf-body
https://www.benchchem.com/product/b15588516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inoculation of Microtiter Plate: A standardized suspension of the prepared bacteria is added

to each well of the microtiter plate.

Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C) for a

period of 18 to 24 hours.

MIC Determination: The MIC is visually determined as the lowest concentration of dmDNA31
that results in the complete inhibition of bacterial growth.

Mechanism of Action and Signaling Pathways
The antibacterial activity of dmDNA31 is rooted in its ability to disrupt the fundamental process

of bacterial transcription.

The molecular target of dmDNA31 is the bacterial DNA-dependent RNA polymerase (RNAP).

The antibiotic binds to the β-subunit of this enzyme at an allosteric site, which is spatially

distinct from the enzyme's active site. This binding event induces a conformational change in

the RNAP, leading to a physical blockage of the path of the elongating RNA transcript. This

"steric-occlusion" mechanism effectively halts the synthesis of messenger RNA (mRNA), which

in turn leads to a cessation of protein synthesis and ultimately results in bacterial cell death.

The AAC platform provides a sophisticated delivery system for dmDNA31, enhancing its

therapeutic index. The following diagram illustrates the workflow of a dmDNA31-based AAC

targeting S. aureus.
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Caption: The workflow of a dmDNA31-based Antibody-Antibiotic Conjugate (AAC).
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The logical relationship of dmDNA31's inhibitory effect on bacterial RNA polymerase is

depicted in the diagram below.
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Caption: A logical diagram illustrating the inhibition of bacterial RNA polymerase by dmDNA31.

Part 2: The DNA31 Conference: A Hub for DNA-
based Innovation
The 31st International Conference on DNA Computing and Molecular Programming (DNA31)

stands as a central meeting point for an interdisciplinary community of scientists. This

conference is dedicated to advancing the fields of DNA-based computation and DNA

nanotechnology.

The research presented at this conference series explores the use of DNA as a programmable

material for applications beyond its natural biological functions. Key research themes include:
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DNA-based Computation: The use of DNA molecules to perform complex calculations.

DNA Nanotechnology: The design and self-assembly of DNA into intricate two- and three-

dimensional structures.

Molecular Robotics: The development of autonomous molecular machines capable of

sensing and responding to their environment.

Synthetic Biology: The engineering of novel biological systems and devices.

It is crucial for researchers to distinguish between "dmDNA31," the molecule, and "DNA31,"

the conference, to ensure accuracy in their scientific communications and literature research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15588516#discovery-and-synthesis-of-the-dna31-
molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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